molecular formula C16H21NO2 B14392228 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate CAS No. 88382-44-9

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate

Cat. No.: B14392228
CAS No.: 88382-44-9
M. Wt: 259.34 g/mol
InChI Key: DTFIJWHXPYDRKN-UHFFFAOYSA-N
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Description

1,7,7-Trimethylbicyclo[221]heptan-2-yl pyridine-3-carboxylate is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, which is then reacted with pyridine-3-carboxylic acid under specific conditions to form the desired ester. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

CAS No.

88382-44-9

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) pyridine-3-carboxylate

InChI

InChI=1S/C16H21NO2/c1-15(2)12-6-7-16(15,3)13(9-12)19-14(18)11-5-4-8-17-10-11/h4-5,8,10,12-13H,6-7,9H2,1-3H3

InChI Key

DTFIJWHXPYDRKN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CN=CC=C3)C)C

Origin of Product

United States

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